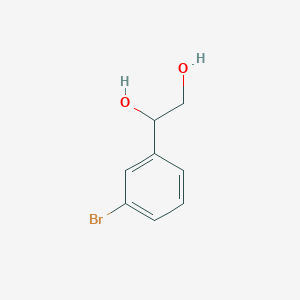

1-(3-Bromophényl)éthane-1,2-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Bromophenyl)ethane-1,2-diol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethane-1,2-diol moiety

Applications De Recherche Scientifique

1-(3-Bromophenyl)ethane-1,2-diol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

Bromophenyl compounds are often used in suzuki-miyaura coupling reactions , suggesting that they may interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

The mode of action of 1-(3-Bromophenyl)ethane-1,2-diol is likely related to its role in Suzuki-Miyaura coupling reactions . In these reactions, the bromophenyl group can undergo transmetalation, a process in which it is transferred from boron to palladium . This suggests that 1-(3-Bromophenyl)ethane-1,2-diol may interact with its targets through a similar mechanism.

Biochemical Pathways

It’s known that bromophenyl compounds can participate in suzuki-miyaura coupling reactions , which are widely used in organic synthesis. These reactions involve the formation of carbon-carbon bonds, suggesting that 1-(3-Bromophenyl)ethane-1,2-diol may influence pathways related to carbon bond formation.

Pharmacokinetics

For instance, the presence of a bromine atom in 1-(3-Bromophenyl)ethane-1,2-diol may affect its absorption and distribution due to the atom’s size and electronegativity .

Result of Action

Given its potential role in suzuki-miyaura coupling reactions , it may contribute to the formation of carbon-carbon bonds, which are fundamental to the structure and function of many organic compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the bromination of phenyl ethane-1,2-diol. The reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods: Industrial production of 1-(3-Bromophenyl)ethane-1,2-diol may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the process, allowing for the production of large quantities of the compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Bromophenyl)ethane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.

Major Products:

Oxidation: Formation of 3-bromobenzaldehyde or 3-bromobenzophenone.

Reduction: Formation of phenylethane-1,2-diol.

Substitution: Formation of various substituted phenylethane-1,2-diols depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

1-(4-Bromophenyl)ethane-1,2-diol: Similar structure but with the bromine atom at the para position.

1-(2-Bromophenyl)ethane-1,2-diol: Similar structure but with the bromine atom at the ortho position.

Ethane-1,2-diol (Ethylene glycol): Lacks the bromine atom and phenyl ring, used primarily as an antifreeze and in the production of polyester fibers.

Uniqueness: 1-(3-Bromophenyl)ethane-1,2-diol is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its chemical reactivity and potential applications. The presence of both the bromine atom and diol group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Activité Biologique

1-(3-Bromophenyl)ethane-1,2-diol, also known as 3-bromo-1,2-ethanediol, is an organic compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and potential applications in various fields based on recent research findings.

Chemical Structure and Properties

1-(3-Bromophenyl)ethane-1,2-diol has the following chemical structure:

- Molecular Formula : C9H10BrO2

- CAS Number : 402937-72-8

- Molecular Weight : 229.08 g/mol

The compound features a bromophenyl group attached to a diol moiety, which contributes to its reactivity and biological interactions.

The biological activity of 1-(3-Bromophenyl)ethane-1,2-diol is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the bromine atom enhances lipophilicity, allowing better membrane penetration and interaction with cellular components.

Key Mechanisms Include :

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It can modulate receptor activity, affecting signal transduction pathways that regulate various physiological processes.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of 1-(3-Bromophenyl)ethane-1,2-diol against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that 1-(3-Bromophenyl)ethane-1,2-diol exhibits selective toxicity against cancer cell lines while sparing normal cells. The IC50 values for various cancer cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These results indicate potential applications in cancer therapy.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of 1-(3-Bromophenyl)ethane-1,2-diol on HeLa cells. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, researchers tested the compound against multi-drug resistant strains of bacteria. The results indicated significant inhibition of growth compared to standard antibiotics, highlighting its potential as a novel therapeutic agent.

Future Directions

The promising biological activities of 1-(3-Bromophenyl)ethane-1,2-diol warrant further investigation into its pharmacological properties and therapeutic applications. Future research could focus on:

- Mechanistic Studies : Detailed exploration of the molecular mechanisms underlying its biological effects.

- In Vivo Studies : Evaluation of efficacy and safety in animal models.

- Formulation Development : Creating suitable formulations for clinical use.

Propriétés

IUPAC Name |

1-(3-bromophenyl)ethane-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYUQIBEBQYKTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.